4-Ethylphenylthioethanol
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Overview
Description
4-Ethylphenylthioethanol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further bonded to a thioethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenylthioethanol typically involves the reaction of 4-ethylphenol with thioethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, distillation, and purification to obtain a pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenylthioethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions may require catalysts like Lewis acids.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Ethylphenylthioethanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Ethylphenylthioethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
4-Methylphenylthioethanol: Similar structure with a methyl group instead of an ethyl group.
4-Propylphenylthioethanol: Similar structure with a propyl group instead of an ethyl group.
4-Butylphenylthioethanol: Similar structure with a butyl group instead of an ethyl group .
Uniqueness: 4-Ethylphenylthioethanol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group may enhance certain properties, such as solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-ethylphenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSZPISZDCHBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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